molecular formula C10H17NO4 B14207081 2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2S,4R)- CAS No. 673477-39-9

2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2S,4R)-

Cat. No.: B14207081
CAS No.: 673477-39-9
M. Wt: 215.25 g/mol
InChI Key: DTLNBWQUOUXKIO-VHSXEESVSA-N
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Description

2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2S,4R)- is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a four-membered azetidine ring, which is known for its strained structure and unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2S,4R)- typically involves the cyclization of suitable precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of amino acids: Using amino acids as starting materials, cyclization can be achieved through intramolecular reactions.

    Use of azetidine precursors: Precursor molecules containing azetidine rings can be modified to introduce the desired substituents.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production. This includes:

    Catalytic processes: Utilizing catalysts to improve yield and selectivity.

    Green chemistry approaches: Implementing environmentally friendly methods to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2S,4R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2S,4R)- involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Participating in metabolic pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A simpler azetidine derivative with similar structural features.

    Proline: A naturally occurring amino acid with a similar cyclic structure.

    Pyrrolidine derivatives: Compounds with a five-membered ring structure, offering a comparison in terms of ring strain and reactivity.

Uniqueness

2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2S,4R)- is unique due to its specific substituents and chiral centers, which confer distinct chemical and biological properties.

Properties

CAS No.

673477-39-9

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

(2S,4R)-2-methyl-4-(2-methylpropyl)azetidine-2,4-dicarboxylic acid

InChI

InChI=1S/C10H17NO4/c1-6(2)4-10(8(14)15)5-9(3,11-10)7(12)13/h6,11H,4-5H2,1-3H3,(H,12,13)(H,14,15)/t9-,10+/m0/s1

InChI Key

DTLNBWQUOUXKIO-VHSXEESVSA-N

Isomeric SMILES

CC(C)C[C@@]1(C[C@@](N1)(C)C(=O)O)C(=O)O

Canonical SMILES

CC(C)CC1(CC(N1)(C)C(=O)O)C(=O)O

Origin of Product

United States

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